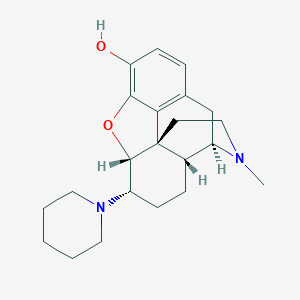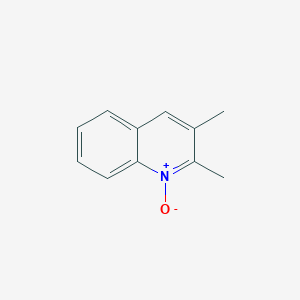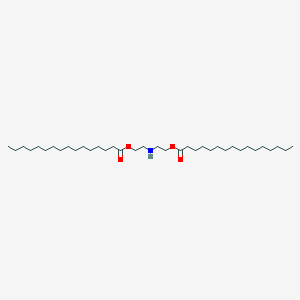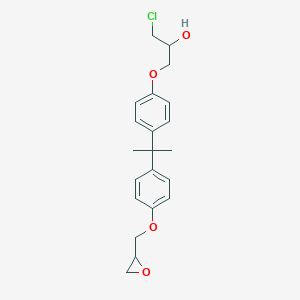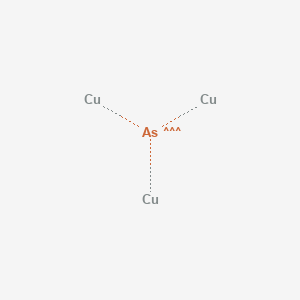
Copper arsenide (Cu3As)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper arsenide (Cu3As) is a chemical compound that has gained significant attention in the field of materials science due to its unique properties. It is a semiconductor material that has potential applications in various fields, including electronics, optoelectronics, and solar cells.
Wissenschaftliche Forschungsanwendungen
Copper arsenide has potential applications in various fields of science and technology. In the field of electronics, it can be used for the fabrication of field-effect transistors, diodes, and other electronic devices. In optoelectronics, it can be used for the fabrication of light-emitting diodes, photodetectors, and solar cells. In addition, copper arsenide has potential applications in catalysis, sensing, and energy storage.
Wirkmechanismus
The mechanism of action of copper arsenide is not well understood. However, it is believed that it acts as a semiconductor material, which means that it can conduct electricity under certain conditions. The exact mechanism of how copper arsenide conducts electricity is not clear, but it is believed to involve the movement of electrons and holes across the material.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of copper arsenide. However, it is known that arsenic is a toxic substance that can cause serious health problems if ingested or inhaled. Therefore, it is important to handle copper arsenide with care and take appropriate safety precautions.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using copper arsenide in lab experiments include its unique properties, its potential applications in various fields, and its availability. However, there are also limitations to using copper arsenide, including its toxicity, the difficulty in synthesizing it, and the lack of understanding of its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on copper arsenide. One direction is to investigate its potential applications in energy storage, such as in batteries and supercapacitors. Another direction is to explore its use in catalysis and sensing. Additionally, more research is needed to understand the mechanism of action of copper arsenide and its potential health effects.
Conclusion:
In conclusion, copper arsenide is a semiconductor material that has potential applications in various fields of science and technology. It can be synthesized using various methods, and its unique properties make it attractive for use in electronic devices, optoelectronics, and solar cells. However, there is limited research on its mechanism of action and potential health effects, and more research is needed in these areas.
Synthesemethoden
Copper arsenide can be synthesized using various methods, including chemical vapor deposition, molecular beam epitaxy, and electrodeposition. Among these methods, electrodeposition is the most commonly used method for synthesizing copper arsenide. In this method, an electrolyte solution containing copper and arsenic ions is used, and a copper substrate is used as the cathode. The anode is made of arsenic, and a current is passed through the solution. This results in the deposition of copper arsenide on the substrate.
Eigenschaften
CAS-Nummer |
12005-75-3 |
|---|---|
Produktname |
Copper arsenide (Cu3As) |
Molekularformel |
Cu3As AsCu3 |
Molekulargewicht |
265.56 g/mol |
InChI |
InChI=1S/As.3Cu |
InChI-Schlüssel |
MKOYQDCOZXHZSO-UHFFFAOYSA-N |
SMILES |
[Cu].[Cu].[Cu].[As] |
Kanonische SMILES |
[Cu].[Cu].[Cu].[As] |
Andere CAS-Nummern |
12005-75-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone](/img/structure/B79555.png)
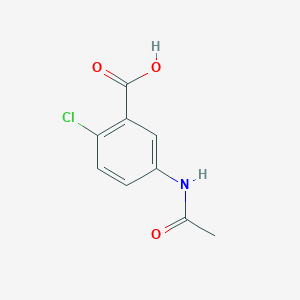
![(2Z)-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B79558.png)
![5-[(2-Hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B79560.png)
![1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B79561.png)
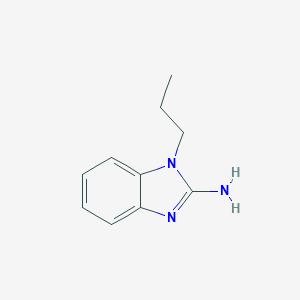
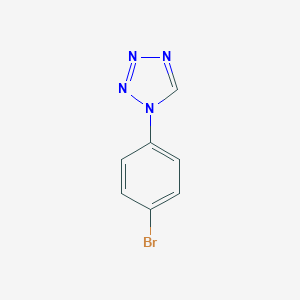
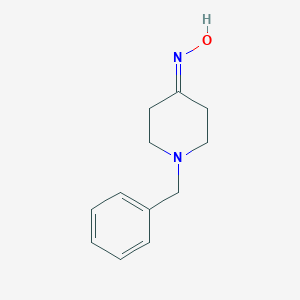
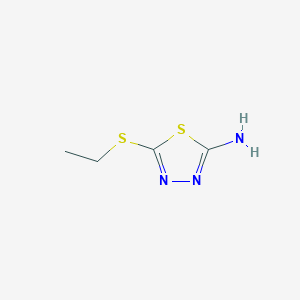
![Pentane, 1,1'-[ethylidenebis(oxy)]bis-](/img/structure/B79568.png)
